Nalorphine hydrochloride

Catalog No.
S536627
CAS No.
57-29-4
M.F
C19H22ClNO3
M. Wt
347.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nalorphine hydrochloride

CAS Number

57-29-4

Product Name

Nalorphine hydrochloride

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride

Molecular Formula

C19H22ClNO3

Molecular Weight

347.8 g/mol

InChI

InChI=1S/C19H21NO3.ClH/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20;/h2-6,12-13,15,18,21-22H,1,7-10H2;1H/t12-,13+,15-,18-,19-;/m0./s1

InChI Key

NAHATSPWSULUAA-ZQGPYOJVSA-N

SMILES

C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.Cl

solubility

Soluble in DMSO

Synonyms

Allylnormorphine, Hydrobromide, Nalorphine, Hydrochloride, Nalorphine, Lethidrone, Nalorphine, Nalorphine Hydrobromide, Nalorphine Hydrochloride, Nalorphine, (14 alpha)-Isomer, Nalorphine, L-tartrate (1:1)

Canonical SMILES

C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.Cl

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.Cl

The exact mass of the compound Nalorphine hydrochloride is 347.1288 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Morphinans. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Nalorphine hydrochloride is a semi-synthetic morphinane derivative recognized for its distinct mixed opioid agonist-antagonist pharmacological profile. It functions as an antagonist at the mu (μ) opioid receptor while simultaneously acting as a high-efficacy agonist at the kappa (κ) opioid receptor. This dual activity distinguishes it from pure antagonists like naloxone and pure agonists like morphine. The hydrochloride salt form offers improved handling characteristics, such as enhanced aqueous solubility compared to the free base, which is a critical consideration for the preparation of stock solutions and in vitro/in vivo administration.

Substituting Nalorphine hydrochloride with pharmacologically related compounds can lead to fundamentally different experimental outcomes. Pure antagonists like naloxone lack the critical kappa-opioid receptor (KOR) agonist activity inherent to nalorphine, making them unsuitable for studies aimed at activating KOR-mediated pathways. Conversely, substituting with a mu-opioid receptor (MOR) agonist like morphine would introduce strong agonism where nalorphine provides antagonism, completely inverting the effect at that receptor. Furthermore, opting for the nalorphine free base instead of the hydrochloride salt would necessitate significant changes in formulation protocols due to lower aqueous solubility, potentially impacting bioavailability and dose consistency in experimental setups. Therefore, the specific mixed agonist-antagonist profile and the handling advantages of the hydrochloride form are non-interchangeable features for researchers targeting specific opioid receptor interactions.

Superior Aqueous Solubility for Simplified Stock Preparation and Formulation

Nalorphine hydrochloride is described as being 'soluble in water', a key advantage for laboratory use. In contrast, the parent compound, nalorphine free base, is only 'slightly soluble in water'. This significant difference in solubility makes the hydrochloride salt form far more suitable for creating aqueous stock solutions and buffers for in vitro assays or for formulations intended for parenteral administration, eliminating the need for co-solvents that could confound experimental results.

Evidence DimensionAqueous Solubility
Target Compound DataSoluble in water
Comparator Or BaselineNalorphine (free base): Slightly soluble in water
Quantified DifferenceQualitatively significant improvement in solubility, simplifying solution preparation.
ConditionsStandard laboratory conditions for solution preparation.

This improved solubility simplifies handling, reduces preparation time, and ensures more reliable and reproducible concentrations in aqueous experimental systems.

Distinct Receptor Binding Profile: High Affinity for Both Mu and Kappa Receptors

Nalorphine demonstrates high affinity for both mu-opioid receptors (MOR) and kappa-opioid receptors (KOR), with Ki values of 1.0 nM and 0.24 nM, respectively. This contrasts sharply with the pure antagonist naloxone, which has a similar high affinity for MOR (Ki = 1.2 nM) but is approximately 15-fold less potent at KOR (Ki = 3.6 nM). This profile also differs from pure MOR agonists like morphine (Ki = 2.4 nM at MOR, 35 nM at KOR). The high, relatively balanced affinity of nalorphine for both receptors is the basis for its unique mixed agonist-antagonist activity.

Evidence DimensionReceptor Binding Affinity (Ki, nM)
Target Compound DataMOR: 1.0 nM; KOR: 0.24 nM
Comparator Or BaselineNaloxone: MOR: 1.2 nM; KOR: 3.6 nM | Morphine: MOR: 2.4 nM; KOR: 35 nM
Quantified Difference~15x higher affinity for KOR compared to naloxone; ~145x higher affinity for KOR compared to morphine.
ConditionsCompetitive radioligand binding assays using cloned human opioid receptors expressed in CHO cells.

For studies requiring potent interaction at both mu and kappa receptors, nalorphine provides a binding profile that cannot be replicated by more selective antagonists like naloxone or agonists like morphine.

Unique Functional Profile: KOR Agonism Coupled with MOR Antagonism

In functional assays, nalorphine's mixed activity is quantifiable. It acts as a high-efficacy partial agonist at the kappa-opioid receptor, stimulating [35S]GTPγS binding with an EC50 of 5.1 nM and achieving 79% of the maximal response of a full agonist. In contrast, it functions as a potent antagonist at the mu-opioid receptor, with a pA2 value of 7.50, demonstrating its ability to block the action of MOR agonists. This is fundamentally different from naloxone, which is a pure antagonist at all opioid receptors, and morphine, a full agonist at the MOR.

Evidence DimensionFunctional Activity (EC50 / pA2)
Target Compound DataKOR Agonism: EC50 = 5.1 nM (79% Emax); MOR Antagonism: pA2 = 7.50
Comparator Or BaselineNaloxone: Pure antagonist (no agonist activity) | Morphine: Full MOR agonist
Quantified DifferencePossesses potent KOR agonist activity absent in naloxone and potent MOR antagonist activity absent in morphine.
ConditionsKOR agonism measured in [35S]GTPγS binding assay with cloned human receptors. MOR antagonism measured in guinea pig ileum assay against DAMGO.

This specific functional signature makes nalorphine an essential tool for dissecting KOR-mediated effects from MOR-mediated effects within the same biological system.

Isolating Kappa-Opioid Receptor (KOR) Mediated Signaling

For researchers investigating KOR-specific pathways, Nalorphine hydrochloride is the appropriate choice. Its ability to potently activate KORs while simultaneously blocking MORs allows for the unambiguous attribution of an observed effect (e.g., in signal transduction or behavioral assays) to KOR activation, without the confounding influence of MORs that would occur with a non-selective agonist.

Development of In Vitro Assays Requiring Aqueous Buffers

When developing cell-based assays, competitive binding studies, or other in vitro systems that require aqueous buffers, the high water solubility of Nalorphine hydrochloride is a significant procurement advantage. It enables the straightforward preparation of high-concentration, stable stock solutions, ensuring accurate and reproducible dilutions without the use of organic solvents that could interfere with the assay.

Characterizing Novel Mixed-Profile Opioid Ligands

Nalorphine hydrochloride serves as an essential reference compound in the pharmacological characterization of new chemical entities with suspected mixed agonist-antagonist profiles. Its well-defined activities at both MOR (antagonist) and KOR (agonist) provide a benchmark against which the functional signatures of novel ligands can be compared and quantified.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

347.1288213 g/mol

Monoisotopic Mass

347.1288213 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9FPE56Z2TW

Related CAS

62-67-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Narcotic Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Irritant

Irritant

Other CAS

57-29-4

Wikipedia

Nalorphine hydrochloride

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Mann DE Jr. Antagonism of propoxyphene poisoning in albino mice with nalorphine HCl, methylene blue, and tolonium chloride. J Pharm Sci. 1967 Jan;56(1):130-1. PubMed PMID: 6030482.
2: COSTA PJ, BONNYCASTLE DD. The effect of levallorphan tartrate, nalorphine HCl and WIN 7681 (1-allyl-4-phenyl-4-carbethoxypiperidine) on respiratory depression and analgesia induced by some active analgetics. J Pharmacol Exp Ther. 1955 Mar;113(3):310-8. PubMed PMID: 14368499.
3: Management of narcotic-drug dependence by high-dosage methadone HCl technique; Dole-Nyswander program. JAMA. 1967 Sep 18;201(12):956-7. PubMed PMID: 6072635.
4: Yashpal K, Henry JL. Neural mediation of the cardiovascular responses to intrathecal administration of substance P in the rat: slowing of the cardioacceleration by an adrenal opioid factor. Neuropeptides. 1993 Dec;25(6):331-42. PubMed PMID: 7510372.
5: Yaksh TL, Harty GJ. Pharmacology of the allodynia in rats evoked by high dose intrathecal morphine. J Pharmacol Exp Ther. 1988 Feb;244(2):501-7. PubMed PMID: 3346833.
6: Grynne BH, Maurset AR, Holmen AT, Enger M. The effect of two different buffers on the high affinity 3H-ethylketocyclazocine and 3H-SKF10047 binding to guinea pig brain membranes. Acta Pharmacol Toxicol (Copenh). 1984 Mar;54(3):195-200. PubMed PMID: 6144235.
7: Pellegrini M, Casá A, Marchei E, Pacifici R, Mayné R, Barbero V, Garcia-Algar O, Pichini S. Development and validation of a gas chromatography-mass spectrometry assay for opiates and cocaine in human teeth. J Pharm Biomed Anal. 2006 Feb 24;40(3):662-8. Epub 2005 Aug 1. PubMed PMID: 16076541.
8: Gottardo R, Bortolotti F, De Paoli G, Pascali JP, Miksík I, Tagliaro F. Hair analysis for illicit drugs by using capillary zone electrophoresis-electrospray ionization-ion trap mass spectrometry. J Chromatogr A. 2007 Aug 3;1159(1-2):185-9. Epub 2007 Jan 10. PubMed PMID: 17240388.

Explore Compound Types